N-(2-ethoxyphenyl)-2-[4-(thiophen-2-yl)piperidin-1-yl]acetamide
Description
N-(2-ethoxyphenyl)-2-[4-(thiophen-2-yl)piperidin-1-yl]acetamide is a synthetic acetamide derivative featuring a piperidine ring substituted with a thiophen-2-yl group and an N-(2-ethoxyphenyl)acetamide moiety. Its structure combines aromatic (thiophene, ethoxyphenyl) and heterocyclic (piperidine) components, making it a candidate for pharmacological studies targeting receptors or enzymes with affinity for such motifs.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-(4-thiophen-2-ylpiperidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-2-23-17-7-4-3-6-16(17)20-19(22)14-21-11-9-15(10-12-21)18-8-5-13-24-18/h3-8,13,15H,2,9-12,14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVMYLUBJACGDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2CCC(CC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share core structural features with the target molecule, differing primarily in substituents or functional groups:
Compound A : N-(2-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Key Differences : Replaces the piperidine-thiophene moiety with a triazole-sulfanyl group linked to pyridine.
- Synthesis : Prepared via nucleophilic substitution reactions involving thiol intermediates .
- Significance : The pyridine and triazole groups may enhance π-π stacking interactions in target binding compared to the thiophene-piperidine system.
Compound B : N-cyclohexyl-2-morpholino-2-(thiophen-2-yl)acetamide
- Key Differences : Substitutes the ethoxyphenyl group with a cyclohexyl group and replaces piperidine with morpholine.
- Synthesis : Synthesized via multicomponent reactions involving amines and activated acetic acid derivatives .
- Significance : The morpholine ring may improve solubility, while the cyclohexyl group could alter lipophilicity and membrane permeability.
Compound C : N-(4-(3-Ethoxy-5-(2-fluorophenyl)-1H-1,2,4-triazol-1-yl)-phenyl)-2-(phenylsulfonyl)-acetamide
Pharmacological and Functional Insights
- Kinase Inhibition: Analogues like N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-sulfamoylphenylamino)acetamide () show antiproliferative activity via tyrosine kinase inhibition, suggesting that the thiophene-piperidine motif in the target compound may similarly interact with kinase ATP-binding pockets .
- Receptor Affinity : Compounds such as N-[4-(morpholine-4-sulfonyl)phenyl]-2-(piperidin-1-yl)acetamide () highlight the role of piperidine and sulfonyl groups in receptor binding, implying that the ethoxyphenyl group in the target molecule could modulate selectivity for specific receptors .
- Metabolic Stability : Sulfonyl-containing analogs (e.g., Compound C) exhibit higher metabolic stability due to reduced cytochrome P450 interactions, whereas the target compound’s ethoxy group may confer moderate stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
